YM 90K hydrochloride

Catalog No.
S547594
CAS No.
154164-30-4
M.F
C11H8ClN5O4
M. Wt
309.66 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
YM 90K hydrochloride

CAS Number

154164-30-4

Product Name

YM 90K hydrochloride

IUPAC Name

6-imidazol-1-yl-7-nitro-1,4-dihydroquinoxaline-2,3-dione;hydrochloride

Molecular Formula

C11H8ClN5O4

Molecular Weight

309.66 g/mol

InChI

InChI=1S/C11H7N5O4.ClH/c17-10-11(18)14-7-4-9(16(19)20)8(3-6(7)13-10)15-2-1-12-5-15;/h1-5H,(H,13,17)(H,14,18);1H

InChI Key

UMLFDVOHVJPDIZ-UHFFFAOYSA-N

SMILES

C1=CN(C=N1)C2=C(C=C3C(=C2)NC(=O)C(=O)N3)[N+](=O)[O-].Cl

Solubility

Soluble in DMSO

Synonyms

YM90K hydrochloride; YM 90 K hydrochloride; YM-90-K hydrochloride; YM90K HCl; YM-90-K HCl; YM 90 K HCl;

Canonical SMILES

C1=CN(C=N1)C2=C(C=C3C(=C2)NC(=O)C(=O)N3)[N+](=O)[O-].Cl

Description

The exact mass of the compound 6-(1H-Imidazol-1-yl)-7-nitro-2,3(1H,4H)-quinoxalinedione is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Quinoxalines - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Discovery and Structure-Activity Relationship

    Researchers synthesized a series of quinoxalinedione compounds with various substituents, including 6-(1H-Imidazol-1-yl)-7-nitro-2,3(1H,4H)-quinoxalinedione. They evaluated these compounds for their ability to inhibit the binding of a radioactive marker to the AMPA receptor in rat brain tissue. This study suggested that the imidazole group (1H-imidazol-1-yl) could effectively replace cyano and nitro groups in terms of AMPA receptor antagonism. Among the tested compounds, 6-(1H-Imidazol-1-yl)-7-nitro-2,3(1H,4H)-quinoxalinedione displayed the most potent activity. PubMed:

  • Selectivity and Potency

    Further research explored the selectivity of 6-(1H-Imidazol-1-yl)-7-nitro-2,3(1H,4H)-quinoxalinedione for the AMPA receptor compared to other excitatory amino acid receptors. The study found it to be a selective antagonist for the AMPA receptor, with a potency (Ki value) comparable to NBQX (a well-known AMPA receptor antagonist). PubMed:

  • Anticonvulsant Potential

    The research also investigated the potential anticonvulsant properties of 6-(1H-Imidazol-1-yl)-7-nitro-2,3(1H,4H)-quinoxalinedione in mice. The compound showed protective effects against sound-induced seizures, suggesting its possible application in epilepsy treatment. PubMed:

YM 90K hydrochloride is a chemical compound recognized primarily as a selective antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor, commonly known as the AMPA receptor. Its chemical designation is 6-(1H-imidazol-1-yl)-7-nitro-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-5-one hydrochloride, and it is classified under the CAS number 154164-30-4. The compound exhibits a high affinity for the AMPA receptor with an inhibition constant (K_i) of approximately 0.084 μM, indicating its potent antagonistic properties against this receptor while showing significantly lower affinities for other glutamate receptors such as kainate and N-methyl-D-aspartate (NMDA) receptors .

  • Oxidation: The nitro group present in its structure may participate in oxidation reactions.
  • Substitution Reactions: The imidazole ring can be subjected to electrophilic substitution, potentially altering its biological activity.
  • Hydrolysis: Under certain conditions, the compound may hydrolyze, affecting its stability and efficacy.

The primary biological activity of YM 90K hydrochloride is its role as an AMPA receptor antagonist. This action is significant in neuropharmacology, as it modulates excitatory neurotransmission in the central nervous system. The selectivity of YM 90K for the AMPA receptor over other glutamate receptors suggests potential applications in treating neurological disorders characterized by excessive glutamatergic activity, such as epilepsy and neurodegenerative diseases .

The synthesis of YM 90K hydrochloride typically involves multi-step organic reactions that include:

  • Formation of the Imidazole Ring: This may involve cyclization reactions starting from appropriate precursors.
  • Nitro Group Introduction: The nitro group can be introduced through nitration of an aromatic precursor.
  • Final Hydrochloride Salt Formation: The final product is often converted to its hydrochloride salt form to enhance solubility and stability.

Specific synthetic routes may vary between laboratories and are subject to optimization based on yield and purity requirements .

YM 90K hydrochloride has several applications in research and potential therapeutic areas:

  • Neuroscience Research: It is extensively used to investigate the role of AMPA receptors in synaptic transmission and plasticity.
  • Pharmacological Studies: Due to its selective antagonism, it aids in understanding glutamate-related pathologies.
  • Potential Therapeutics: Research is ongoing into its use for conditions like epilepsy, anxiety disorders, and neurodegenerative diseases where modulation of excitatory neurotransmission may be beneficial .

Interaction studies involving YM 90K hydrochloride focus on its binding affinity and functional effects on AMPA receptors. These studies reveal that:

  • Selectivity: It demonstrates a high selectivity for AMPA receptors compared to kainate and NMDA receptors, making it a valuable tool for dissecting glutamatergic signaling pathways.
  • Functional Assays: In vitro assays have shown that YM 90K effectively inhibits AMPA-mediated currents in neuronal cultures, confirming its antagonistic properties .

Several compounds share structural or functional similarities with YM 90K hydrochloride. Below is a comparison highlighting its uniqueness:

Compound NameMechanism of ActionSelectivity for AMPAK_i (nM)
YM 90K hydrochlorideAMPA receptor antagonistHigh84
PerampanelAMPA receptor antagonistModerate~1000
NBQXNon-selective AMPA/kainate antagonistModerate~200
GYKI 52466Selective AMPA receptor antagonistHigh~100

Uniqueness of YM 90K Hydrochloride

YM 90K hydrochloride stands out due to its exceptionally high selectivity for the AMPA receptor over other glutamate receptors, which allows for more precise modulation of excitatory neurotransmission without significant off-target effects. This characteristic makes it particularly valuable in both research settings and potential therapeutic applications .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

309.0264814 g/mol

Monoisotopic Mass

309.0264814 g/mol

Heavy Atom Count

21

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

UAEXCLWI0Q

MeSH Pharmacological Classification

Anticonvulsants

Other CAS

154164-30-4

Wikipedia

YM 90K hydrochloride

Dates

Modify: 2023-08-15
1: Katsuta K, Umemura K, Ueyama N, Matsuoka N. Pharmacological evidence for a correlation between hippocampal CA1 cell damage and hyperlocomotion following global cerebral ischemia in gerbils. Eur J Pharmacol. 2003 Apr 25;467(1-3):103-9. PubMed PMID: 12706462.
2: Kodama M, Yamada N, Sato K, Kitamura Y, Koyama F, Sato T, Morimoto K, Kuroda S. Effects of YM90K, a selective AMPA receptor antagonist, on amygdala-kindling and long-term hippocampal potentiation in the rat. Eur J Pharmacol. 1999 Jun 11;374(1):11-9. PubMed PMID: 10422635.
3: Kawasaki-Yatsugi S, Shimizu-Sasamata M, Yatsugi S, Yamaguchi T. Delayed treatment with YM90K, an AMPA receptor antagonist, protects against ischaemic damage after middle cerebral artery occlusion in rats. J Pharm Pharmacol. 1998 Aug;50(8):891-8. PubMed PMID: 9751454.
4: Kohara A, Okada M, Tsutsumi R, Ohno K, Takahashi M, Shimizu-Sasamata M, Shishikura J, Inami H, Sakamoto S, Yamaguchi T. In-vitro characterization of YM872, a selective, potent and highly water-soluble alpha-amino-3-hydroxy-5-methylisoxazole-4-propionate receptor antagonist. J Pharm Pharmacol. 1998 Jul;50(7):795-801. PubMed PMID: 9720630.
5: Shimazu Y, Umemura K, Kawano K, Hokamura K, Kawazura H, Nakashima M. Respiratory effects of halothane and AMPA receptor antagonist synergy in rats. Eur J Pharmacol. 1998 Jan 26;342(2-3):261-5. PubMed PMID: 9548395.
6: Ohmori J, Shimizu-Sasamata M, Okada M, Sakamoto S. 8-(1H-imidazol-1-yl)-7-nitro-4(5H)-imidazo[1,2-alpha]quinoxalinone and related compounds: synthesis and structure-activity relationships for the AMPA-type non-NMDA receptor. J Med Chem. 1997 Jun 20;40(13):2053-63. PubMed PMID: 9207947.
7: Okada M, Kohara A, Yamaguchi T. Characterization of YM90K, a selective and potent antagonist of AMPA receptors, in rat cortical mRNA-injected Xenopus oocytes. Eur J Pharmacol. 1996 Aug 15;309(3):299-306. PubMed PMID: 8874154.
8: Shimizu-Sasamata M, Kawasaki-Yatsugi S, Okada M, Sakamoto S, Yatsugi S, Togami J, Hatanaka K, Ohmori J, Koshiya K, Usuda S, Murase K. YM90K: pharmacological characterization as a selective and potent alpha-amino-3-hydroxy-5-methylisoxazole-4-propionate/kainate receptor antagonist. J Pharmacol Exp Ther. 1996 Jan;276(1):84-92. PubMed PMID: 8558460.
9: Ohmori J, Sakamoto S, Kubota H, Shimizu-Sasamata M, Okada M, Kawasaki S, Hidaka K, Togami J, Furuya T, Murase K. 6-(1H-imidazol-1-yl)-7-nitro-2,3(1H,4H)-quinoxalinedione hydrochloride (YM90K) and related compounds: structure-activity relationships for the AMPA-type non-NMDA receptor. J Med Chem. 1994 Feb 18;37(4):467-75. Erratum in: J Med Chem 1997 Feb 28;40(5):826. PubMed PMID: 8120865.

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